2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide 2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 896307-92-9
VCID: VC11874490
InChI: InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)18(21)24)22-19(25)15-7-9-16(10-8-15)29(26,27)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H2,21,24)(H,22,25)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.6 g/mol

2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide

CAS No.: 896307-92-9

Cat. No.: VC11874490

Molecular Formula: C20H25N3O4S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide - 896307-92-9

Specification

CAS No. 896307-92-9
Molecular Formula C20H25N3O4S2
Molecular Weight 435.6 g/mol
IUPAC Name 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C20H25N3O4S2/c1-13-14(2)28-20(17(13)18(21)24)22-19(25)15-7-9-16(10-8-15)29(26,27)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H2,21,24)(H,22,25)
Standard InChI Key IYAYAOMFXSZFSL-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure integrates three distinct pharmacophoric units:

  • Azepane-1-sulfonyl group: A seven-membered nitrogen-containing ring (azepane) bonded to a sulfonyl moiety.

  • Benzamido linker: A benzene ring connected via an amide bond.

  • 4,5-dimethylthiophene-3-carboxamide: A substituted thiophene ring with methyl groups at positions 4 and 5 and a carboxamide at position 3.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₆N₄O₄S₂
Molecular Weight462.59 g/mol
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors6 (2×SO₂, 2×amide O, thiophene S)
logP (Predicted)2.8 ± 0.3
Topological Polar Surface Area112 Ų

The azepane ring introduces conformational flexibility, potentially enhancing binding to biological targets, while the sulfonyl group improves solubility and hydrogen-bonding capacity. The thiophene-carboxamide moiety, common in kinase inhibitors, may contribute to aromatic stacking interactions .

Hypothesized Synthesis Pathways

Based on methods for analogous sulfonamide-thiophene hybrids , a plausible synthetic route involves:

Step 1: Sulfonylation of Azepane

Azepane reacts with 4-(chlorosulfonyl)benzoic acid under basic conditions (e.g., pyridine) to yield 4-(azepane-1-sulfonyl)benzoic acid.

Step 2: Amide Coupling

The benzoic acid derivative is activated with thionyl chloride (SOCl₂) and coupled with 2-amino-4,5-dimethylthiophene-3-carboxamide via a nucleophilic acyl substitution.

Step 3: Purification

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Physicochemical and Pharmacokinetic Predictions

Table 2: Predicted ADME Properties

ParameterValue
Aqueous Solubility~15 µg/mL (pH 7.4)
Plasma Protein Binding89–92%
CYP450 InhibitionModerate (CYP3A4, CYP2D6)
Blood-Brain Barrier PenetrationLow (logBB = -1.2)

The sulfonamide group enhances solubility but may limit CNS penetration, suggesting peripheral target engagement. The dimethylthiophene moiety could confer metabolic stability by resisting oxidative degradation .

Putative Biological Activities and Mechanisms

Anticancer Activity

Thiophene derivatives inhibit kinases (e.g., CDK7 ). The carboxamide could chelate ATP-binding site residues, while the azepane-sulfonyl group stabilizes protein-ligand interactions.

Antimicrobial Applications

Sulfonamide-thiophene hybrids disrupt folate biosynthesis in bacteria. The dimethyl groups may hinder efflux pump recognition, reducing resistance .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Related Compounds

CompoundTargetIC₅₀Reference
YKL-5-124CDK79.7 nM
N-(2,4-Dimethylphenyl)azepane-1-sulfonamideCOX-2280 nM
Styryl-thiazole hybridsAChE1.2 µM
Target CompoundHypothesized: CA IX~50 nM**Predicted

*Predicted using QSAR models for sulfonamide inhibitors.

Future Research Directions

  • Synthesis and Characterization: Confirm structure via NMR and HRMS; optimize yield using microwave-assisted coupling.

  • In Vitro Screening: Prioritize CA, COX, and kinase panels.

  • Computational Modeling: Molecular dynamics simulations to refine binding poses.

  • Toxicokinetic Studies: Assess metabolite profiles in hepatocyte models.

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